molecular formula C16H18ClN3O3 B4736789 N-(5-chloro-2,4-dimethoxyphenyl)-N'-[1-(3-pyridinyl)ethyl]urea

N-(5-chloro-2,4-dimethoxyphenyl)-N'-[1-(3-pyridinyl)ethyl]urea

Cat. No. B4736789
M. Wt: 335.78 g/mol
InChI Key: NVVBBLAPMJNJPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2,4-dimethoxyphenyl)-N'-[1-(3-pyridinyl)ethyl]urea, also known as CDU, is a chemical compound that has been extensively studied for its potential therapeutic applications. CDU has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research and development.

Mechanism of Action

The exact mechanism of action of N-(5-chloro-2,4-dimethoxyphenyl)-N'-[1-(3-pyridinyl)ethyl]urea is not yet fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways involved in cell proliferation, angiogenesis, and inflammation. N-(5-chloro-2,4-dimethoxyphenyl)-N'-[1-(3-pyridinyl)ethyl]urea has also been shown to modulate the activity of ion channels and receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-(5-chloro-2,4-dimethoxyphenyl)-N'-[1-(3-pyridinyl)ethyl]urea has been shown to have a wide range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. N-(5-chloro-2,4-dimethoxyphenyl)-N'-[1-(3-pyridinyl)ethyl]urea has also been shown to modulate the activity of various ion channels and receptors, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One advantage of N-(5-chloro-2,4-dimethoxyphenyl)-N'-[1-(3-pyridinyl)ethyl]urea is its wide range of potential therapeutic applications, which makes it a promising candidate for further research and development. However, one limitation of N-(5-chloro-2,4-dimethoxyphenyl)-N'-[1-(3-pyridinyl)ethyl]urea is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are many potential future directions for research on N-(5-chloro-2,4-dimethoxyphenyl)-N'-[1-(3-pyridinyl)ethyl]urea, including further studies on its mechanism of action, optimization of its synthesis and formulation, and clinical trials to evaluate its safety and efficacy in humans. Additionally, N-(5-chloro-2,4-dimethoxyphenyl)-N'-[1-(3-pyridinyl)ethyl]urea may have potential applications in other fields, such as agriculture and environmental science, which could be explored in future research.

Scientific Research Applications

N-(5-chloro-2,4-dimethoxyphenyl)-N'-[1-(3-pyridinyl)ethyl]urea has been studied for its potential therapeutic applications in a variety of fields, including cancer research, cardiovascular disease, and neurological disorders. In cancer research, N-(5-chloro-2,4-dimethoxyphenyl)-N'-[1-(3-pyridinyl)ethyl]urea has been shown to inhibit the growth of various tumor cell lines, including breast, lung, and colon cancer cells. In cardiovascular disease, N-(5-chloro-2,4-dimethoxyphenyl)-N'-[1-(3-pyridinyl)ethyl]urea has been shown to have beneficial effects on blood pressure and heart function. In neurological disorders, N-(5-chloro-2,4-dimethoxyphenyl)-N'-[1-(3-pyridinyl)ethyl]urea has been shown to have neuroprotective effects and improve cognitive function.

properties

IUPAC Name

1-(5-chloro-2,4-dimethoxyphenyl)-3-(1-pyridin-3-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O3/c1-10(11-5-4-6-18-9-11)19-16(21)20-13-7-12(17)14(22-2)8-15(13)23-3/h4-10H,1-3H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVVBBLAPMJNJPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CC=C1)NC(=O)NC2=CC(=C(C=C2OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Chloro-2,4-dimethoxyphenyl)-3-[1-(pyridin-3-yl)ethyl]urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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